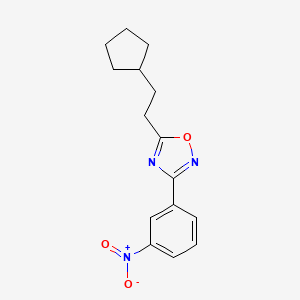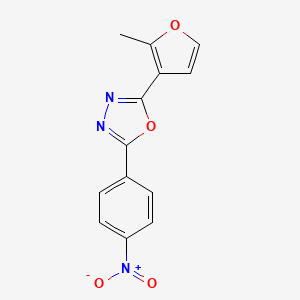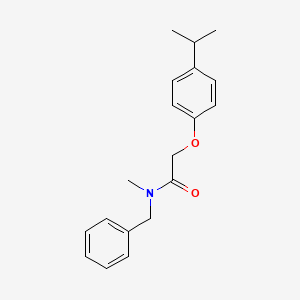
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. This compound also has the ability to modulate the immune response and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent activity against various pathogens and cancer cells. This compound is also relatively easy to synthesize and can be modified to improve its activity and selectivity. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of new drugs based on this compound. Researchers are exploring the use of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole as a template for the development of new antibacterial, antifungal, and anticancer drugs. Another direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, researchers are also exploring the use of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in other scientific fields, such as materials science and catalysis.
Conclusion
In conclusion, 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities and potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its applications in medicine and other scientific fields.
Synthesis Methods
The synthesis of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-nitrobenzohydrazide and cyclopentanone with thionyl chloride in the presence of pyridine. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to form the oxadiazole ring.
Scientific Research Applications
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs. Studies have shown that 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole exhibits potent antibacterial, antifungal, and anticancer activities. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-7-3-6-12(10-13)15-16-14(21-17-15)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHNAKNLHSWFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)


![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B5844779.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5844783.png)



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)